
rac Histidine-13C6,15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Histidine-13C6,15N3: is a stable isotope-labeled compound of histidine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable in various scientific research fields. The molecular formula of this compound is C6H9N3O2, and it has a molecular weight of 164.09 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Histidine-13C6,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the histidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of histidine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be cost-effective while maintaining high yields and isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: rac Histidine-13C6,15N3 undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can occur at the carboxyl group or the imidazole ring.
Substitution: Substitution reactions can take place at the amino group or the imidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Aplicaciones Científicas De Investigación
rac Histidine-13C6,15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of histidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of histidine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes
Mecanismo De Acción
The mechanism of action of rac Histidine-13C6,15N3 involves its incorporation into biological molecules and pathways. The labeled isotopes allow researchers to track the movement and transformation of histidine in various biochemical processes. The molecular targets include enzymes and transporters involved in histidine metabolism, such as histidine decarboxylase and histidine transporters .
Comparación Con Compuestos Similares
L-Histidine-13C6,15N3: Another isotope-labeled form of histidine with similar applications.
L-Histidine-13C6: Labeled only with carbon-13 isotopes.
L-Histidine-15N3: Labeled only with nitrogen-15 isotopes
Uniqueness: rac Histidine-13C6,15N3 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in research studies, allowing for the simultaneous tracking of carbon and nitrogen atoms in histidine metabolism and interactions .
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
164.091 g/mol |
Nombre IUPAC |
2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
Clave InChI |
HNDVDQJCIGZPNO-RIQGLZQJSA-N |
SMILES isomérico |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13CH]([13C](=O)O)[15NH2] |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



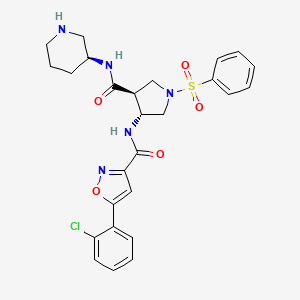
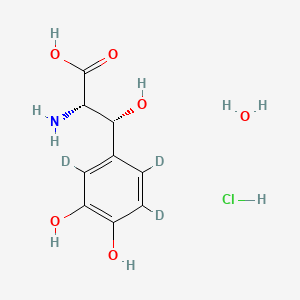
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
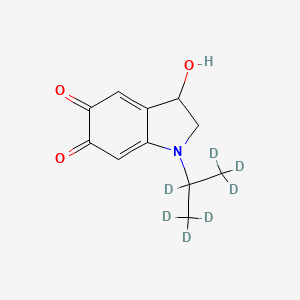

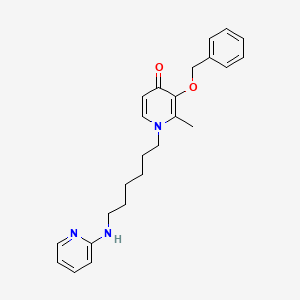
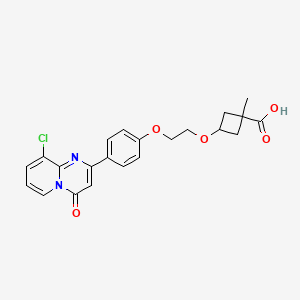



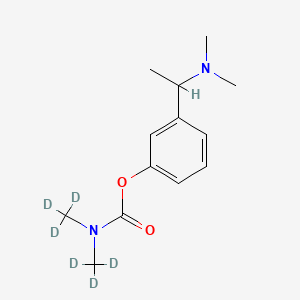

![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
